molecular formula C16H20N2O B5754027 N-2-adamantylnicotinamide

N-2-adamantylnicotinamide

Cat. No. B5754027
M. Wt: 256.34 g/mol
InChI Key: DGNKTQUQVYNIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantylnicotinamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of nicotinamide, which is a type of vitamin B3. N-2-adamantylnicotinamide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of N-2-adamantylnicotinamide is not fully understood. However, it is thought to work by modulating the activity of certain enzymes and signaling pathways in the body. This can lead to a range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and immune function.
Biochemical and Physiological Effects:
N-2-adamantylnicotinamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of immune cells, leading to changes in immune function. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantylnicotinamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-2-adamantylnicotinamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects or limitations. Overall, N-2-adamantylnicotinamide is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

The synthesis of N-2-adamantylnicotinamide involves several steps. The first step is the reaction of 2-aminonicotinic acid with adamantylamine to form an intermediate. This intermediate is then reacted with acetic anhydride to form the final product, N-2-adamantylnicotinamide. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-2-adamantylnicotinamide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-adamantyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(12-2-1-3-17-9-12)18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-15H,4-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNKTQUQVYNIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)pyridine-3-carboxamide

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